molecular formula C16H16ClF3N8 B12267583 5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12267583
M. Wt: 412.8 g/mol
InChI Key: QDIIDPBLMSEOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethyl group, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The reaction can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The triazolopyridazine moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazolopyridazine moiety contributes to its binding affinity and specificity.

Properties

Molecular Formula

C16H16ClF3N8

Molecular Weight

412.8 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H16ClF3N8/c1-26(15-21-8-10(17)9-22-15)11-4-6-27(7-5-11)13-3-2-12-23-24-14(16(18,19)20)28(12)25-13/h2-3,8-9,11H,4-7H2,1H3

InChI Key

QDIIDPBLMSEOSS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC=C(C=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.